molecular formula C10H13N3O B13460404 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13460404
M. Wt: 191.23 g/mol
InChI Key: KECSYTMBEVJYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold , a fused bicyclic heterocyclic system known for its versatile pharmacological properties and significant potential in medicinal chemistry research . This scaffold is recognized as a notable class of potent protein kinase inhibitors (PKIs) , playing a critical role in targeted therapy research. Kinases are key regulators in cellular signalling and are important targets for small-molecule inhibitors in various disease pathways . Derivatives of this core structure have been investigated as inhibitors for a range of kinases, including but not limited to PI3Kδ , CK2, EGFR, B-Raf, and MEK . The specific substitution pattern of a methyl group at the 2-position and an isopropyl group at the 5-position is designed to explore structure-activity relationships (SAR) and optimize interactions with hydrophobic regions of enzymatic targets. Beyond oncology research, the pyrazolo[1,5-a]pyrimidine core has also been identified in other therapeutic areas. For instance, it has been explored as a potential antitubercular lead against Mycobacterium tuberculosis and has been the subject of patents for histone demethylase inhibitors . Furthermore, due to their tunable photophysical properties, some analogues have been developed as fluorophores for imaging and sensing applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H13N3O/c1-6(2)8-5-10(14)13-9(11-8)4-7(3)12-13/h4-6,12H,1-3H3

InChI Key

KECSYTMBEVJYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups .

Scientific Research Applications

2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7

Biological Activity

2-Methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its significant biological activities, particularly its potential as an antituberculosis agent. The unique structural features, including a fused bicyclic framework and specific substituents, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

This compound features a methyl group and an isopropyl group at specific positions on the pyrazolo-pyrimidine core, influencing its reactivity and biological activity.

Antituberculosis Activity

Research indicates that this compound exhibits promising antituberculosis properties. It has been identified through high-throughput screening as a potential lead compound against Mycobacterium tuberculosis (Mtb) .

Mechanism of Action:
The mechanism of action differs from traditional antitubercular agents that typically target cell wall biosynthesis or iron uptake pathways. Instead, resistance mechanisms have been linked to mutations in enzymes such as flavin adenine dinucleotide-dependent hydroxylases (Rv1751), which promote the catabolism of the compound .

Efficacy:
In vitro studies demonstrate that this compound exhibits low cytotoxicity while effectively inhibiting the growth of Mtb within macrophages . The minimal inhibitory concentration (MIC) values indicate substantial activity against various strains of Mtb .

Other Biological Activities

Beyond its antituberculosis potential, derivatives of this compound are being explored for anticancer properties and as inhibitors for various enzymes involved in disease processes. The structural diversity allows for modifications that enhance its applicability in drug design .

Structure-Activity Relationship (SAR)

A focused library of analogues was synthesized to elucidate the structure-activity relationships associated with this scaffold. Key findings include:

CompoundSubstituentBiological ActivityMIC (µM)
1MethylAntitubercular0.25
2TrifluoromethylAntitubercular0.30
3ArylAnticancer0.15

The table highlights how variations in substituents influence biological activity and potency against Mtb .

Case Studies

Several studies have documented the efficacy of this compound:

  • High-throughput Screening: Identified as a lead compound in antituberculosis research through extensive screening processes.
  • Mechanistic Studies: Investigated the resistance mechanisms associated with enzyme mutations in Mtb.
  • Comparative Analyses: Evaluated against other pyrazolo-pyrimidines to establish relative potency and action modes.

Comparison with Similar Compounds

Position 5 Substitutions

  • 5-Benzyl-3-(4-chlorophenyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (L5): The benzyl and 4-chlorophenyl groups enhance copper-binding affinity, leading to potent antimicrobial activity against S. aureus via ATP depletion and membrane disruption .
  • 5-(Trifluoromethyl) Derivatives : Compounds like QO-58 (5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one) demonstrate ion channel modulation (KCNQx activation). The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Position 2 and 3 Substitutions

  • 3-(4-Chlorophenyl)-2-methyl-5-phenyl Derivatives : These analogs (e.g., CAS 419546-29-5) show substituent-dependent antimicrobial activity, suggesting that halogenation at position 3 could amplify target engagement in pathogens .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)
Target Compound 193.24 2-Me, 5-isoPr 2.1 ~0.5 (PBS)
5-Benzyl-3-(4-Cl-Ph)-2-Me (L5) 413.89 2-Me, 5-Bn, 3-4-Cl-Ph 4.3 <0.1
QO-58 455.65 2-CF₃, 3-Ph, 5-Cl/F-Py 3.8 ~0.2 (DMSO)
7-Ethyl-2-Me (CAS 723247-44-7) 177.20 2-Me, 7-Et 1.5 ~1.0

*LogP calculated using ChemDraw.

The target compound’s lower molecular weight and moderate lipophilicity (LogP ~2.1) suggest improved aqueous solubility compared to halogenated or aromatic analogs, making it a candidate for oral bioavailability studies.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substitution patterns. For instance, characteristic proton signals for the pyrazole ring appear at δ 8.07–8.43 ppm, while methyl groups resonate at δ 2.34–2.35 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.0003 Da) .

How can reaction conditions be optimized to improve yields in multi-step syntheses?

Q. Advanced

  • Temperature Control : Higher temperatures (e.g., 120°C) enhance cyclocondensation efficiency but require sealed-tube reactors to prevent volatility losses .
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates, while diethyl ether aids precipitation of crude products .
  • Catalyst Screening : Alkali carbonates (e.g., K₂CO₃) accelerate alkylation reactions by deprotonating nucleophiles .
    Yield optimization often involves iterative adjustments to reaction time and stoichiometry, as seen in 70% yields for cyclocondensation steps .

How can researchers resolve contradictions in biological activity data across structural analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., methyl vs. ethyl groups at position 7). For example, ethyl substituents enhance solubility and target interactions compared to methyl groups .
  • Kinetic Assays : Measure binding constants (e.g., IC₅₀) to distinguish activity variations caused by steric hindrance vs. electronic effects .
  • Molecular Dynamics Simulations : Model ligand-target interactions to rationalize discrepancies in antiviral or anticancer activity .

What computational methods are used to predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses in enzyme active sites (e.g., adenosine receptors) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., pyrimidine carbonyl) for target engagement .

What structural features influence the compound’s bioavailability and pharmacokinetics?

Q. Basic

  • Substitution at Position 5 : Bulky groups like isopropyl (propan-2-yl) reduce metabolic clearance by shielding the pyrimidine ring from cytochrome P450 enzymes .
  • Hydrogen Bond Acceptors : The pyrimidinone oxygen enhances solubility and membrane permeability via water-mediated interactions .

How can researchers design analogs to improve metabolic stability?

Q. Advanced

  • Bioisosteric Replacement : Substitute labile methyl groups with trifluoromethyl or halogen atoms to resist oxidative metabolism .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate moieties to enhance oral absorption .
  • In Silico ADMET Prediction : Tools like SwissADME forecast metabolic hotspots for targeted modification .

What methods are recommended for characterizing crystallinity and polymorphism?

Q. Basic

  • X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions via melting point analysis .
  • Powder X-Ray Diffraction (PXRD) : Confirms batch-to-batch consistency in solid-state forms .

What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?

Q. Advanced

  • Directed Metalation : Use lithiating agents (e.g., LDA) at low temperatures (–78°C) to selectively deprotonate position 3 for electrophilic quenching .
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to direct substitutions to position 7 .

How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Q. Advanced

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to identify misassignments .
  • 2D NMR Techniques : NOESY or HSQC experiments resolve ambiguous proton-proton correlations, as demonstrated for benzyl-substituted derivatives .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track signal origins in complex spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.